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Antimony(III) telluride - 1327-50-0

Antimony(III) telluride

Catalog Number: EVT-1184128
CAS Number: 1327-50-0
Molecular Formula: SbTe
Molecular Weight: 249.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bismuth(III) telluride (Bi2Te3)

    Relevance: Bismuth(III) telluride is structurally similar to Antimony(III) telluride, both belonging to the same group of layered chalcogenides. They share similar electronic and thermal properties, making Bismuth(III) telluride a relevant compound in the context of thermoelectric research and thin-film device fabrication. Research has investigated the use of multilayered Bi2Te3/Sb2Te3 thin films for enhanced thermoelectric properties in cooling devices. Additionally, both compounds are explored as potential diluted magnetic semiconductors when doped with transition metals.

Bismuth telluride selenide (Bi2Te3-xSex)

    Relevance: Like Bismuth(III) telluride and Antimony(III) telluride, Bismuth telluride selenide belongs to the chalcogenide family and exhibits thermoelectric properties. It is relevant in the context of developing efficient thermoelectric devices, as demonstrated by its use in multilayered thin films with Bi2Te3.

Platinum (Pt)

    Relevance: Research has investigated the incorporation of platinum nanocrystals into an Antimony(III) telluride matrix to form nanocomposites. This inclusion aimed to enhance thermoelectric properties by influencing carrier energy filtering and scattering low energy holes, thereby impacting thermopower.

Aluminum Oxide (AlOx)

    Relevance: In the context of using Antimony(III) telluride thin films as saturable absorbers in fiber lasers, Aluminum Oxide (AlOx) is relevant as a material for fabricating core-shell fibers. This fabrication process, sequential infiltration synthesis (SIS), leverages the controlled growth of inorganic materials within polymers. Although not directly interacting with Antimony(III) telluride, AlOx plays a crucial role in developing advanced material structures relevant to the broader field of materials science, which often intersects with the applications of Antimony(III) telluride.

Zinc Oxide (ZnO)

    Relevance: Similar to Aluminum Oxide, Zinc Oxide (ZnO) is investigated as a material for fabricating core-shell fibers via sequential infiltration synthesis (SIS). This research explores the potential of ZnO in creating complex fiber architectures alongside AlOx. While not directly related to the properties or applications of Antimony(III) telluride, the inclusion of ZnO in advanced material fabrication techniques like SIS highlights its relevance in a broader materials science context that often intersects with the applications of compounds like Antimony(III) telluride.

Applications in Various Fields

Thermoelectric Applications

Antimony telluride's enhanced thermoelectric properties make it suitable for applications in refrigeration and waste heat recovery. The suppression of antisite defects through sulfur doping has led to a significant increase in ZT, making it a promising material for designing novel thermoelectric materials1. Additionally, the high-performance of nanostructured BiSbTe bulk alloys at various temperatures makes them useful for both cooling and power generation, with demonstrated capability in cooling devices to produce high-temperature differences2.

Optoelectronic Applications

The unique structure of Sb2Te3 gives rise to nonlinear optical properties, such as saturable absorption, which are valuable in the development of optical devices like modulators and ultrafast lasers. The synthesis of Sb2Te3 in various forms, including polycrystalline, single crystal, or thin film, allows for the tailoring of its properties for specific optoelectronic applications3.

Solar Cell Applications

In the context of solar cells, Sb2Te3 thin films have been explored as a buffer layer to improve ohmic contact and act as a diffusion barrier. The electrodeposition technique used to synthesize these films has been optimized to study the effects of deposition potential on the morphology, structure, and composition of the films, which are crucial for their performance in solar cell applications4.

Analytical Separation

Antimony(III) has also been separated from other elements like bismuth(III), lead(II), and tellurium(IV) using an extractant such as cyanex 302. This separation is essential for the analysis of alloys and pharmaceutical samples, highlighting the importance of antimony telluride in analytical chemistry5.

Source and Classification

Antimony(III) telluride is classified under the category of pnictogen chalcogenides, which includes other compounds formed from elements in groups 15 and 16 of the periodic table. It is naturally occurring but can also be synthesized through various chemical methods. The compound exhibits a layered structure, consisting of alternating layers of antimony and tellurium atoms, which contributes to its unique electronic properties.

Synthesis Analysis

The synthesis of antimony(III) telluride can be achieved through several methods:

  1. Thermal Reaction: The most common method involves the direct reaction of antimony and tellurium at elevated temperatures (500–900 °C):
    2Sb(l)+3Te(l)Sb2Te3(l)2\text{Sb}(l)+3\text{Te}(l)\rightarrow \text{Sb}_2\text{Te}_3(l)
    This method typically yields high-purity samples but requires careful temperature control to avoid the formation of undesired phases .
  2. Chemical Precipitation: This method involves dissolving precursors in a solvent and inducing precipitation through changes in temperature or pH. This approach allows for better control over particle size and morphology .
  3. Solvothermal Synthesis: A variation of chemical precipitation, solvothermal synthesis uses high pressure and temperature in a solvent to facilitate the reaction, often resulting in nanostructured materials with specific properties .
  4. Vapor-Solid Growth: This method allows for the controlled assembly of two-dimensional antimony telluride nanoplates, enabling the production of materials with precise thicknesses down to single quintuple layers .
Molecular Structure Analysis

Antimony(III) telluride crystallizes in a rhombohedral structure, specifically within the R-3m space group. The molecular arrangement consists of alternating layers of antimony and tellurium atoms, forming sheets that are about five atoms thick (Te-Sb-Te-Sb-Te). These layers are held together by weak van der Waals forces, allowing for mechanical exfoliation into single sheets . The band gap of antimony telluride is approximately 0.21 eV, making it suitable for various electronic applications.

Chemical Reactions Analysis

Antimony(III) telluride participates in several chemical reactions, primarily involving doping processes to modify its electronic properties:

  • Doping: Antimony telluride can be transformed into both n-type and p-type semiconductors by introducing dopants such as iron or indium. Doping alters the carrier concentration and mobility, significantly affecting its thermoelectric performance .
  • Thermal Reactions: It can also react with other compounds under high temperatures to form solid solutions or intermetallic compounds, such as germanium-antimony-tellurium systems, enhancing its thermoelectric characteristics .
Mechanism of Action

The mechanism of action for antimony(III) telluride in thermoelectric applications relies on its ability to conduct electricity while simultaneously maintaining thermal insulation. As a topological insulator, it supports surface states that are robust against scattering, allowing for efficient charge transport at low temperatures while minimizing heat conduction . This property is crucial for applications in solid-state refrigeration and energy conversion devices.

Physical and Chemical Properties Analysis

Antimony(III) telluride possesses several notable physical and chemical properties:

  • Appearance: It typically appears as a grey crystalline solid.
  • Density: The density is approximately 6.5 g/cm³.
  • Melting Point: The melting point ranges around 610 °C.
  • Electrical Conductivity: Exhibits semiconductor behavior with tunable electrical conductivity depending on doping levels.
  • Thermal Conductivity: Relatively low thermal conductivity makes it suitable for thermoelectric applications .
Applications

Antimony(III) telluride has a wide range of applications due to its unique properties:

  1. Thermoelectric Devices: It is widely used in thermoelectric generators and coolers due to its high thermoelectric efficiency.
  2. Topological Insulators: Its role as a topological insulator opens avenues for research in quantum computing and spintronics.
  3. Optoelectronics: Used in photodetectors and infrared sensors because of its narrow band gap.
  4. Solid-State Refrigeration: Its ability to convert temperature differences into electric voltage makes it ideal for solid-state cooling systems .
Introduction to Antimony(III) Telluride

Historical Context and Discovery of Antimony(III) Telluride

The discovery of Antimony(III) Telluride is intrinsically linked to tellurium's identification. In 1782, Austrian mineralogist Franz Joseph Müller von Reichenstein analyzed gold ore (later identified as calaverite, AuTe₂) from Transylvania's Zalatna mines. Initially mistaking its tellurium content for antimony or bismuth, Müller conducted systematic tests that ruled out known elements. He termed the unknown substance "metallum problematicum" and published his findings in an obscure Viennese journal. Due to limited dissemination, his discovery remained obscure until 1798, when Martin Heinrich Klaproth isolated and validated the element, naming it "tellurium" (from Latin tellus, meaning "earth") [3] [5]. This foundational work enabled the subsequent synthesis and characterization of tellurium compounds, including Antimony(III) Telluride.

Fundamental Chemical and Physical Properties

Antimony(III) Telluride (Sb₂Te₃) exhibits distinctive properties critical for solid-state applications:

  • Composition: A binary intermetallic compound with stoichiometric ratio 2:3 (Sb:Te).
  • Physical State: Dense grey solid (specific gravity 6.5) with metallic luster in pure form [2] [4].
  • Thermal Behavior: Melts congruently at 620–629°C, forming a liquid phase from elemental antimony and tellurium [2] [4].
  • Solubility: Insoluble in water but reacts with strong acids due to its ionic-covalent bonding nature [4].
  • Electronic Behavior: Narrow-bandgap semiconductor (0.21 eV at room temperature) [2].

Table 1: Key Physical Properties of Antimony(III) Telluride

PropertyValueConditionsSource
Density6.50 g/cm³25°C [2] [4]
Melting Point620–629°C1 atm [2] [4]
Band Gap0.21 eV300 K [2]
Thermal Conductivity1.65 W/(m·K)308 K [2]

Crystallographic Structure and Phase Behavior

Sb₂Te₃ adopts a rhombohedral lattice (space group R$\bar{3}$m, No. 166) with quintuple-layer stacking. Each unit cell comprises five covalently bonded atomic sheets arranged as Te(1)-Sb-Te(2)-Sb-Te(1), where Te(1) and Te(2) denote inequivalent tellurium sites. The layers extend perpendicular to the crystallographic c-axis, with lattice parameters a = 0.4262 nm and c = 3.0435 nm [2] [6]. Weak van der Waals interactions between Te(1) layers enable mechanical exfoliation, similar to graphite. This facilitates isolation of few- or single-layer specimens critical for nanoscale studies [2].

The phase purity is highly sensitive to synthesis conditions. Bulk crystals form via direct fusion of antimony and tellurium at 500–900°C:

2 Sb(l) + 3 Te(l) → Sb₂Te₃(l)  

Non-stoichiometric variants (e.g., Sb₂Te₃₋ₓ) arise from tellurium vacancies, acting as p-type dopants that enhance electrical conductivity [2].

Table 2: Crystallographic Parameters of Antimony(III) Telluride

ParameterValueDescription
Crystal SystemRhombohedralHexagonal setting
Space GroupR$\bar{3}$m (No. 166)Centrosymmetric
Lattice Constant a0.4262 nmIn-plane atomic spacing
Lattice Constant c3.0435 nmStacking axis periodicity
Atomic StackingTe-Sb-Te-Sb-TeQuintuple-layer sequence
Layer BondingCovalent (intra-layer), van der Waals (inter-layer) [2] [6]

Electronic Band Structure and Topological Insulator Characteristics

Sb₂Te₃ hosts unique electronic properties validated through Landau-level spectroscopy and GW-method calculations:

  • Band Topology: A direct bandgap semiconductor with the fundamental gap (190 ± 10 meV at low temperatures) located at the Γ-point (Brillouin zone center). Higher-energy extrema exist in both valence and conduction bands [6].
  • Topological Surface States: Protected by time-reversal symmetry, its surface exhibits gapless Dirac cone states while the bulk remains insulating. This arises from strong spin-orbit coupling, which inverts the parity of Sb and Te orbitals [2] [6].
  • Carrier Dynamics: Doping modulates electronic behavior:
  • Undoped Sb₂Te₃: p-type conductivity due to Te vacancies.
  • Iron-doped Sb₂Te₃: Introduces additional Fermi pockets, reducing carrier density and mobility via impurity scattering [2] [6].
  • Quantum Phenomena: Thickness-dependent electronic transitions occur below 10 nm, where surface states dominate transport. Magneto-transport studies reveal quantum oscillations tied to topological protection [6].

Figure 1: Electronic Band Structure Features

Bulk Band Gap (190 meV)  │  │───────────┤ Valence Band  │           │  │ Dirac Cone (Surface States)  │           │  │───────────┤ Conduction Band  

Illustration of thickness-dependent transition from bulk semiconductor to topological insulator

These attributes enable dual functionality: as a conventional thermoelectric material and a quantum matter platform. Heterostructures like Sb₂Te₃/Bi₂Te₃ leverage interfacial Dirac states for spintronic devices [2] [6].

Properties

CAS Number

1327-50-0

Product Name

Antimony(III) telluride

IUPAC Name

antimony;tellurium

Molecular Formula

SbTe

Molecular Weight

249.4 g/mol

InChI

InChI=1S/Sb.Te

InChI Key

DDJAGKOCVFYQOV-UHFFFAOYSA-N

SMILES

[Sb]=[Te].[Sb]=[Te].[Te]

Canonical SMILES

[Sb].[Te]

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